N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
描述
N-(2,4-Difluorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a 4-ethoxyphenyl group at position 3 and a thioacetamide linker at position 4. The acetamide moiety is further substituted with a 2,4-difluorophenyl group, which introduces electron-withdrawing fluorine atoms.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2S/c1-2-30-15-6-3-13(4-7-15)21-26-25-18-9-10-20(27-28(18)21)31-12-19(29)24-17-8-5-14(22)11-16(17)23/h3-11H,2,12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBJAGZEGYAHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. The compound incorporates a triazole moiety, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a difluorophenyl group and a triazolo-pyridazine moiety linked via a thioacetamide functional group.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains. One study reported that derivatives with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole A | 1 | Micrococcus luteus |
| Triazole B | 8 | MRSA |
| Triazole C | 4 | E. coli |
Anticancer Activity
The triazole moiety has also been associated with anticancer effects. Compounds similar to N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been tested for their ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines .
The biological activity of N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It could potentially modulate receptor activity linked to pain and inflammation pathways.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to the compound was tested in a phase II clinical trial for its effectiveness against resistant bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments.
- Case Study 2 : Preclinical trials demonstrated that another triazole-containing compound exhibited potent anticancer activity in xenograft models of breast cancer.
相似化合物的比较
Triazolopyridazine vs. Pyrimidinone Derivatives
- Target Compound : The triazolopyridazine core may engage in π-π stacking or hydrogen bonding with biological targets.
- Analog (CAS 577962-34-6): Replaces triazolopyridazine with a dihydrothieno[2,3-d]pyrimidin-4-one core. This rigid structure could alter binding kinetics due to reduced conformational flexibility compared to the target compound .
- Analog (CAS 108825-65-6) : Shares the triazolopyridazine core but lacks the thioether linkage. Instead, it has a methylphenyl group and demonstrates Lin28 inhibition, reducing tumorsphere formation in cancer cells .
Key Insight : The triazolopyridazine core is critical for interaction with RNA-binding proteins like Lin28, while substitutions (e.g., thioether vs. methyl) modulate specificity and potency.
Substituent Effects on Pharmacological Activity
Aromatic Ring Substitutions
- The 2,4-difluorophenyl acetamide introduces electronegative fluorine atoms, which may strengthen hydrogen bonding or dipole interactions .
- Analog (726158-21-0) : Features a 4-bromophenyl and pyridin-3-yl substitution. Bromine’s bulky nature may hinder binding in sterically restricted pockets compared to the target’s ethoxy group .
Thioether Linker vs. Alternative Functional Groups
- Target Compound : The thioether linker (-S-) may provide metabolic stability compared to ester or amide linkages. Sulfur’s polarizability could facilitate interactions with cysteine residues or metal ions in enzymes .
- Analog (CAS 577962-34-6): Retains the thioether but pairs it with a dihydrothienopyrimidinone core. This combination may target kinases or oxidoreductases, unlike the triazolopyridazine-based compounds .
- Analog (896054-33-4) : Uses a thioether to link a pyridazine ring to a benzo[d]thiazole group, suggesting divergent targets (e.g., kinase inhibition) compared to the triazolopyridazine series .
Pharmacokinetic and Physicochemical Properties
Melting Points and Solubility
- Analog (CAS 108825-65-6): Likely lower solubility due to the non-polar methylphenyl group, necessitating formulation adjustments for in vivo use .
Fluorine and Ethoxy Effects
- The 2,4-difluorophenyl group in the target compound may enhance metabolic stability by resisting oxidative degradation. The ethoxy group’s electron-donating nature could balance the electron-withdrawing fluorine atoms, optimizing logP for blood-brain barrier penetration .
Anticancer Activity
- Lin28 Inhibition : The analog CAS 108825-65-6 (triazolopyridazine core) rescues let-7 miRNA function, promoting cancer cell differentiation . The target compound’s ethoxyphenyl substitution may enhance binding to Lin28’s hydrophobic pockets, though this requires experimental validation.
- Toxicity Profile: Unlike heterocyclic amines (e.g., IQ in ), the target compound’s fluorinated structure may reduce mutagenic risk, but in vitro genotoxicity assays are needed .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
